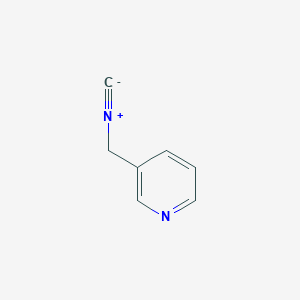

3-(Isocyanomethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHGGXFINRSUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377749 | |

| Record name | 3-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58644-55-6 | |

| Record name | 3-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58644-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(Isocyanomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Isocyanomethyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique reactivity of the isocyanide functional group and the versatile coordination properties of the pyridine ring. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of extensive, publicly available experimental spectra, this guide synthesizes predicted data based on established principles of spectroscopy and by drawing analogies to structurally related compounds.

Introduction: The Significance of Spectroscopic Analysis

The unique electronic and structural features of this compound, which combines a π-deficient pyridine ring with an electron-rich isocyanide group, make it a valuable building block. The isocyanide moiety, in particular, is known for its participation in multicomponent reactions and its ability to act as a ligand in organometallic chemistry. Spectroscopic analysis provides a non-destructive window into the molecular structure, bonding, and electronic environment of this compound.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of individual atoms.

-

IR Spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides insights into the fragmentation patterns, aiding in structural confirmation.

This guide will delve into the predicted spectroscopic signatures of this compound, offering a baseline for researchers working with this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are based on the analysis of similar pyridine-containing compounds and the known effects of the isocyanomethyl substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region corresponding to the pyridine ring protons and one signal in the aliphatic region for the methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.6 | Singlet (or narrow doublet) | |

| H-6 | ~8.5 | Doublet | |

| H-4 | ~7.7 | Doublet of triplets | |

| H-5 | ~7.3 | Doublet of doublets | |

| -CH₂- | ~4.5 | Singlet |

Rationale behind the Predictions:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The pyridine ring protons are expected to resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom. The proton at the 2-position (H-2), being adjacent to the nitrogen, is anticipated to be the most deshielded. The relative positions of the other protons are influenced by both the nitrogen atom and the isocyanomethyl substituent at the 3-position.

-

Methylene Protons (-CH₂-): The protons of the methylene group are adjacent to the electron-withdrawing isocyanide group and the pyridine ring, which would shift their resonance downfield to approximately 4.5 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-isocyano (-N≡C) | ~160 |

| C-2 | ~150 |

| C-6 | ~148 |

| C-4 | ~135 |

| C-3 | ~130 |

| C-5 | ~123 |

| -CH₂- | ~45 |

Expert Insights:

-

Isocyanide Carbon: The carbon atom of the isocyanide group is characteristically found in the downfield region of the spectrum, typically around 160 ppm.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom's electron-withdrawing nature.

-

Methylene Carbon: The methylene carbon, being attached to both the pyridine ring and the isocyanide group, will have a chemical shift in the aliphatic region, predicted to be around 45 ppm.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic stretching frequency of the isocyanide group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Isocyanide (-N≡C) stretch | ~2150 | Strong, sharp |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=N, C=C stretch (pyridine ring) | 1400-1600 | Medium to strong |

| C-H bend (aromatic) | 600-900 | Medium |

Key Feature Analysis:

The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band around 2150 cm⁻¹ corresponding to the stretching vibration of the isocyanide triple bond. The presence of this band is a clear indicator of the isocyanide functionality. The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆N₂), the molecular weight is 118.14 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 118, corresponding to the intact molecular ion.

-

Major Fragment: Loss of the isocyano group (-NC) would lead to a fragment ion at m/z = 92. Another likely fragmentation pathway is the loss of HCN, resulting in a peak at m/z = 91. The most stable fragment is often the pyridylmethyl cation, which would also appear at m/z = 92.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a neat liquid using an ATR-FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Key Data

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Spectroscopic Data Workflow

The Strategic Application of 3-(Isocyanomethyl)pyridine in Multicomponent Reactions for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the rapid and efficient construction of diverse molecular scaffolds is paramount. Multicomponent reactions (MCRs), which generate complex products in a single synthetic operation, have emerged as a cornerstone of drug discovery, embodying the principles of atom economy and synthetic efficiency. Within the MCR toolkit, isocyanide-based transformations such as the Ugi and Passerini reactions are particularly powerful for generating peptidomimetics and diverse heterocyclic libraries. This technical guide focuses on the strategic application of 3-(Isocyanomethyl)pyridine, a versatile and reactive building block, as a key component in these reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility in the synthesis of biologically relevant scaffolds, thereby offering a comprehensive resource for scientists engaged in the pursuit of novel therapeutics.

Introduction: The Unique Role of the Isocyanide and the Pyridine Moiety

The isocyanide functional group (R-N≡C) is unique in its electronic structure, featuring a formally divalent carbon atom that can react with both electrophiles and nucleophiles at the same center.[1] This dual reactivity makes it an exceptionally powerful building block in organic synthesis. When incorporated into the this compound structure, the isocyanide is complemented by the pyridine ring—a privileged scaffold in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making pyridine-containing molecules a frequent feature in approved drugs.[2]

The term "nucleophilic amine reagent," as applied to this compound, is best understood in the context of multicomponent reactions. While the isocyanide carbon is the primary nucleophile, these reactions typically involve an amine as a separate component. The combination of the pyridine ring and the isocyanide functionality in a single molecule allows for the creation of complex products with desirable drug-like properties in a single step.

Core Reactivity: The Ugi and Passerini Reactions

The utility of this compound is most prominently displayed in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). These reactions provide a rapid and convergent pathway to α-aminoacyl amides and α-acyloxy carboxamides, respectively.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. The reaction is typically exothermic and proceeds rapidly, often completing within minutes to a few hours at room temperature.[3]

Mechanistic Causality: The reaction is believed to initiate with the condensation of the aldehyde and the amine to form an imine. Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. The nucleophilic carbon of this compound then attacks this iminium ion, forming a nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, leading to an O-acyl isoamide which undergoes an irreversible Mumm rearrangement to yield the stable α-aminoacyl amide product. The rearrangement is the thermodynamic driving force for the entire sequence.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, the first isocyanide-based MCR discovered, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[4]

Mechanistic Causality: In aprotic solvents, the reaction is thought to proceed through a non-ionic, concerted pathway. Hydrogen bonding between the carboxylic acid and the carbonyl component increases the electrophilicity of the carbonyl carbon. This facilitates a trimolecular reaction where the isocyanide attacks the carbonyl carbon while the carboxylate attacks the isocyanide carbon in a cyclic transition state. This is followed by an acyl transfer to yield the final product.

Application in Drug Discovery: The Groebke–Blackburn–Bienaymé (GBB) Reaction

A significant application of this compound in drug discovery is the Groebke–Blackburn–Bienaymé (GBB) reaction. This is a variation of the Ugi reaction where the amine component is a heterocyclic amidine, such as 2-aminopyridine. The GBB reaction is a powerful method for the one-pot synthesis of fused imidazo[1,2-a]pyridines and related scaffolds, which are core structures in numerous marketed drugs.[5][6]

The reaction proceeds by the condensation of 2-aminopyridine with an aldehyde and this compound, typically catalyzed by an acid like p-toluenesulfonic acid or scandium triflate.[7] The resulting imidazo[1,2-a]pyridine derivatives are of significant interest due to their broad range of biological activities, including anticancer and antiviral properties.[2]

Case Study: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The GBB reaction allows for the rapid generation of libraries of substituted imidazo[1,2-a]pyridines by varying the aldehyde component. This diversity-oriented approach is invaluable for structure-activity relationship (SAR) studies.

| Aldehyde Component | Isocyanide Component | Product Scaffold | Reported Biological Activity of Scaffold |

| Benzaldehyde | This compound | 2-Phenyl-3-(pyridin-3-ylmethylamino)imidazo[1,2-a]pyridine | Anticancer, Antiviral[2] |

| 4-Chlorobenzaldehyde | This compound | 2-(4-Chlorophenyl)-3-(pyridin-3-ylmethylamino)imidazo[1,2-a]pyridine | PIM-1 Kinase Inhibition[8] |

| 2-Naphthaldehyde | This compound | 2-(Naphthalen-2-yl)-3-(pyridin-3-ylmethylamino)imidazo[1,2-a]pyridine | Antifungal[4] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. As a senior application scientist, the emphasis is on the "why" behind each step, ensuring the integrity of the experiment.

Synthesis of the Reagent: this compound

The isocyanide is typically prepared from the corresponding formamide via dehydration. The use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine is a standard and effective method.[3]

Protocol 1: Synthesis of this compound

-

Rationale: This procedure uses the well-established POCl₃ dehydration method. Triethylamine acts as both the base to neutralize the HCl byproduct and as the solvent, simplifying the reaction setup. The reaction is run at 0 °C to control the exothermic reaction between POCl₃ and the formamide.

-

Procedure:

-

To a solution of N-((pyridin-3-yl)methyl)formamide (1.0 eq) in triethylamine (1.0 M solution), cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be directly purified by pouring it onto a pre-packed silica gel column and eluting with diethyl ether to afford the pure isocyanide.

-

-

Trustworthiness Check: The product should be characterized by ¹H NMR and ¹³C NMR. The isocyanide carbon typically appears around 155-160 ppm in the ¹³C NMR spectrum. A characteristic strong, unpleasant odor is also indicative of the product. The isolated yield for this type of reaction is typically in the range of 60-90%.[3]

Application Protocol: Ugi Four-Component Reaction

This protocol provides a general, yet robust, method for performing a Ugi reaction with this compound. Methanol is a common and effective solvent as it helps to solvate the various components and intermediates.

Protocol 2: General Procedure for the Ugi Reaction

-

Rationale: This one-pot procedure leverages the spontaneous formation of the imine in solution. The components are added sequentially to allow for the formation of the imine before the addition of the isocyanide, which is often the rate-limiting step. The reaction is run at a relatively high concentration to favor the multicomponent assembly over side reactions.

-

Procedure:

-

In a sealed vial, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in methanol (0.5 M).

-

Stir the mixture at room temperature for 60 minutes to allow for imine formation.

-

Add the carboxylic acid (1.0 eq) to the mixture, followed by this compound (1.0 eq).

-

Seal the vial and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

-

Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Yields for Ugi reactions are typically moderate to high (40-90%), depending on the substrates used.

Conclusion and Future Outlook

This compound stands out as a highly valuable reagent for the construction of complex, nitrogen-containing heterocyclic compounds with significant potential in drug discovery. Its utility in isocyanide-based multicomponent reactions, particularly the Ugi and GBB reactions, allows for the rapid and efficient generation of diverse molecular libraries centered around privileged medicinal chemistry scaffolds. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers looking to leverage this powerful building block in their own synthetic campaigns. As the demand for novel therapeutics continues to grow, the strategic application of versatile reagents like this compound in efficient, diversity-oriented synthetic strategies will undoubtedly play a crucial role in accelerating the discovery of the next generation of medicines.

References

-

Boltjes, A., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1-27. [Link]

-

de la Torre, D., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6776-6807. [Link]

-

Jakas, A., Višnjevac, A., & Jerić, I. (n.d.). Multicomponent Approach to Homo-and Hetero-Multivalent Glycomimetics Bearing. FULIR. [Link]

-

Govor, E. V., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 843-854. [Link]

-

Traore, M., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 10(4), 183-195. [Link]

-

Boltjes, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Topics in Heterocyclic Chemistry. [Link]

-

Fontana, A. C., et al. (2021). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 64(15), 11517-11541. [Link]

-

Al-Jurf, R., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molbank, 2022(4), M1488. [Link]

-

Shaikh, A. A., et al. (2021). Multicomponent Reactions with Isocyanides. Request PDF. [Link]

-

Jakas, A., Višnjevac, A., & Jerić, I. (n.d.). Multicomponent Approach to Homo-and Hetero-Multivalent Glycomimetics. FULIR. [Link]

-

Sharma, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 11(35), 21543-21575. [Link]

-

Swami, S., Agarwala, A., & Shrivastava, R. (2017). Indium triflate promoted one-pot multicomponent synthesis of structurally diverse 3-amino-imidazo[1,2-a]pyridines. Molecular Diversity, 21(3), 595-611. [Link]

-

Krchnak, V., et al. (2020). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 5(29), 18376-18384. [Link]

-

Isocyano(thio)acetates in Asymmetric Organocatalytic Reactions: Divergent Access to α- Quaternary Δ4- and Δ5- Dehydroproline. (n.d.). ADDI. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

-

Zhang, B. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen. [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

-

Umkehrer, M., et al. (2010). Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles. Organic Letters, 12(4), 704-707. [Link]

-

de F. S. Santos, M., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ugi reaction. [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society, 21(3), 737-752. [Link]

-

Fayed, E. A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(1), 33-54. [Link]

-

Ghorab, M. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 819-828. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Bifunctional Reactivity of 3-(Isocyanomethyl)pyridine: A Comparative Analysis of the Isocyanide and Pyridine Moieties

Abstract: 3-(Isocyanomethyl)pyridine is a versatile bifunctional molecule possessing two distinct and electronically different nitrogen-containing functional groups: a terminal isocyanide and an aromatic pyridine ring. This guide provides an in-depth analysis of the comparative reactivity of these two moieties. We will explore the unique chemical behavior of the isocyanide group as a carbon nucleophile, particularly in multicomponent reactions, and contrast it with the reactivity of the pyridine nitrogen, which primarily functions as a base, a nucleophile, and a coordinating ligand. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and strategies for achieving chemoselective transformations, thereby unlocking the full synthetic potential of this valuable building block.

Molecular Architecture and Electronic Profile of this compound

Before delving into comparative reactivity, it is crucial to understand the distinct structural and electronic nature of the functional groups within this compound. The molecule comprises an isocyanide group (-N≡C) attached to a pyridine ring via a methylene (-CH₂) linker.

1.1 The Isocyanide Group: A Divalent Carbon Species The isocyanide functional group is an outlier in organic chemistry, characterized by a terminal carbon atom with a lone pair of electrons and a formal negative charge, and a nitrogen atom with a formal positive charge. This electronic distribution is best described by two resonance structures, which highlight its ambiphilic nature.[1]

This structure confers carbene-like character upon the terminal carbon, making it a potent nucleophile capable of α-addition reactions.[1] It readily engages with electrophiles, a reactivity profile that is central to its utility in multicomponent reactions.

1.2 The Pyridine Ring: An Electron-Deficient Heterocycle The pyridine moiety is an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic sextet.[2][3] Consequently, this lone pair is available for protonation or coordination with other Lewis acids, rendering the pyridine ring basic and nucleophilic at the nitrogen atom.[4] The electronegativity of the nitrogen atom also makes the pyridine ring electron-deficient compared to benzene, influencing its substitution patterns.[2]

1.3 Clarification: Pyridine Nitrogen vs. Primary Amine Functionality It is critical to distinguish the pyridine nitrogen from a primary amine (-NH₂). The pyridine nitrogen is a tertiary amine integrated into an aromatic system. Its nucleophilicity is generally lower than that of a typical aliphatic primary amine due to the sp² hybridization (more s-character holds the lone pair closer to the nucleus) and the electron-withdrawing nature of the aromatic ring.[5] This distinction is fundamental to predicting and controlling the chemoselectivity of reactions involving this compound.

The Isocyanide Moiety: A Gateway to Molecular Complexity

The isocyanide group is renowned for its participation in isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecular scaffolds from simple precursors in a single synthetic operation.[6][7]

2.1 Multicomponent Reactions (MCRs)

Passerini 3-Component Reaction (P-3CR): This reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide.[8][9] The reaction is typically performed in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway.[10][11]

// Reactants R1NC [label="Isocyanide\n(Py-CH2NC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2CHO [label="Aldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R3COOH [label="Carboxylic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Intermediates & Product Intermediate [label="Nitrilium Intermediate", fillcolor="#FFFFFF"]; Product [label="α-Acyloxy Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow R1NC -> Intermediate [label=" α-Addition"]; R2CHO -> Intermediate; R3COOH -> Intermediate; Intermediate -> Product [label=" Mumm Rearrangement"]; } ends_dot Caption: Workflow of the Passerini Reaction.

Ugi 4-Component Reaction (U-4CR): The Ugi reaction is even more powerful, involving an isocyanide, a carbonyl compound, a primary or secondary amine, and a carboxylic acid to form a bis-amide.[12] The reaction mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate.[13] This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product.[12][14]

2.2 Other Key Reactions

| Reaction | Reagents & Conditions | Product | Key Insight |

| Acidic Hydrolysis | Dilute aqueous acid (e.g., HCl) | Primary amine (Py-CH₂-NH₂) and formic acid | The isocyanide is stable to base but readily hydrolyzes in acid.[15][16] This provides a route to the corresponding primary amine. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation | Secondary amine (Py-CH₂-NH-CH₃) | The reduction adds two hydrogen atoms across the N≡C bond.[17] |

| Coordination | Transition metal salts (e.g., Pd(II), Pt(II), Au(I)) | Metal-isocyanide complexes | The isocyanide acts as a soft, L-type ligand, forming stable complexes analogous to metal carbonyls.[18] |

The Pyridine Nitrogen: A Versatile Basic Center

The lone pair on the pyridine nitrogen dictates its reactivity, primarily as a base and a nucleophile.

3.1 Basicity and Nucleophilicity The pyridine nitrogen readily reacts with acids to form pyridinium salts.[4] This protonation deactivates the ring toward electrophilic substitution but can be a crucial element in controlling chemoselectivity. It also reacts with electrophiles like alkyl halides and acyl halides to form N-alkyl and N-acyl pyridinium salts, respectively.[2]

3.2 Coordination Chemistry Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a vast range of transition metals.[19][20] In this compound, the pyridine nitrogen acts as a hard, σ-donating ligand, which contrasts with the soft, π-accepting character of the isocyanide group.[18] This dual-ligand character opens possibilities for creating heterobimetallic complexes or coordination polymers.

Comparative Reactivity and Chemoselectivity

The synthetic utility of this compound hinges on the ability to selectively target one functional group in the presence of the other.

4.1 Nucleophilicity Profile

-

Isocyanide Carbon: A strong carbon nucleophile, particularly towards carbonyls and imines. Its reactivity is driven by its carbene-like character.

-

Pyridine Nitrogen: A moderate nitrogen nucleophile. Less nucleophilic than a typical aliphatic primary amine but more so than an amide.[5][21] Its reactivity is sensitive to steric hindrance around the nitrogen atom.

-

Primary Amine (Benchmark): Generally a stronger nucleophile than pyridine due to sp³ hybridization and less steric hindrance.[5][22]

4.2 Strategies for Chemoselective Reactions The differing electronic requirements and reaction conditions for the two groups provide a handle for selectivity.

// Path 1: Target Isocyanide Cond1 [label="Passerini/Ugi Conditions\n(Aldehyde, Acid, etc.)\nNeutral or Mildly Acidic", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Prod1 [label="MCR Product\n(Pyridine ring intact)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path 2: Target Pyridine Cond2 [label="Electrophilic Conditions\n(e.g., MeI, H₂O₂)\nNo MCR components", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prod2 [label="N-Alkylated or N-Oxide Product\n(Isocyanide group intact)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cond1 [label="Selective Functionalization"]; Start -> Cond2; Cond1 -> Prod1; Cond2 -> Prod2; } ends_dot Caption: Workflow for selective functionalization.

-

Targeting the Isocyanide: Multicomponent reactions like the Passerini and Ugi reactions are highly specific to the isocyanide functionality.[8][12] By running these reactions under neutral or mildly acidic conditions, the pyridine nitrogen may be reversibly protonated, effectively protecting it and rendering it non-nucleophilic, thus ensuring exclusive reaction at the isocyanide terminus.

-

Targeting the Pyridine Nitrogen: Standard reactions for tertiary amines, such as quaternization with alkyl halides or oxidation to the N-oxide with peroxides, can be performed under conditions that do not affect the isocyanide group.[2] The key is to use strong electrophiles in the absence of the components required for MCRs.

-

Protecting Group Strategy: In cases where selectivity is challenging, the pyridine nitrogen can be protected by protonation with a strong, non-nucleophilic acid.[23] Alternatively, if one needed to perform a reaction sensitive to the isocyanide, it could potentially be temporarily converted to a less reactive form, although this is less common. Protecting the amine functionality is a well-established strategy in organic synthesis.[24][25]

Experimental Protocol: A Representative Passerini Reaction

This protocol describes a general procedure for the synthesis of an α-acyloxy amide using this compound.

Objective: To selectively react the isocyanide functionality of this compound in a Passerini three-component reaction.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., benzaldehyde, 1.1 eq)

-

Carboxylic acid (e.g., acetic acid, 1.1 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask with inert gas inlet (N₂ or Ar)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and the aldehyde (1.1 eq).

-

Dissolve the components in the anhydrous solvent (concentration typically 0.5 M - 1.0 M).[12]

-

Stir the solution at room temperature for 10-15 minutes.

-

Slowly add this compound (1.0 eq) to the stirring solution via syringe.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure α-acyloxy amide.

-

Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry.

Spectroscopic Characterization

Confirming the outcome of selective reactions requires careful spectroscopic analysis.

| Technique | Isocyanide Group (-N≡C) | Pyridine Ring | Primary Amine (-NH₂) (from hydrolysis) | α-Acyloxy Amide (from P-3CR) |

| IR (cm⁻¹) | Strong, sharp stretch at ~2150 cm⁻¹ | C=N, C=C stretches at ~1600-1400 cm⁻¹ | N-H stretches (two bands) at ~3300-3500 cm⁻¹ | Two C=O stretches (~1740 & ~1670 cm⁻¹), N-H stretch (~3300 cm⁻¹) |

| ¹³C NMR (ppm) | Quaternary carbon at ~155-165 ppm | Aromatic carbons at ~120-150 ppm | Aliphatic carbon (Py-C H₂-NH₂) shifts upfield relative to isocyanide precursor | Two new carbonyl carbons (~165-175 ppm) |

| ¹H NMR (ppm) | Methylene protons (Py-CH ₂-NC) appear as a singlet | Aromatic protons in characteristic region (~7.0-8.5 ppm) | Methylene protons shift; N-H protons appear as a broad singlet | New amide N-H proton; new methine proton (α-carbon) |

The disappearance of the characteristic isocyanide stretch in the IR spectrum is a definitive indicator of its successful transformation.[26]

Applications in Medicinal Chemistry and Materials Science

The ability to leverage the bifunctionality of this compound makes it a powerful tool in several fields:

-

Drug Discovery: The isocyanide handle allows for the rapid generation of diverse compound libraries via MCRs.[6][14] The resulting complex amides, decorated with a pyridine ring, can be screened for biological activity. The pyridine moiety itself is a common pharmacophore that can improve solubility and engage in hydrogen bonding with biological targets.

-

Coordination Chemistry: The presence of two distinct coordinating sites (soft isocyanide, hard pyridine) allows for the stepwise and selective complexation of different metals, leading to the rational design of heterometallic complexes or functional coordination polymers.[19]

Conclusion

This compound is not merely a chemical reagent but a sophisticated synthetic platform. Its isocyanide and pyridine functionalities exhibit fundamentally different, yet complementary, modes of reactivity. The isocyanide excels in carbon-carbon bond-forming multicomponent reactions, enabling rapid increases in molecular complexity. The pyridine nitrogen, meanwhile, offers a reliable site for acid-base chemistry, N-functionalization, and metal coordination. By understanding the electronic principles that govern their behavior and the reaction conditions that favor one pathway over the other, researchers can unlock the full potential of this bifunctional building block for applications ranging from combinatorial drug discovery to the design of advanced materials.

References

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22, 9086-9090. Available at: [Link]

- Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-toluolo con l'acetone. Gazzetta Chimica Italiana, 51, 126-129. (Historical reference, modern reviews are more accessible).

-

Mayr, H., et al. (2001). Nucleophilicities of Primary and Secondary Amines in Water. Journal of the American Chemical Society, 123(39), 9500-9512. Available at: [Link]

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses, 55, 96. Available at: [Link]

-

Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386. Available at: [Link]

-

IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Available at: [Link]

-

NCERT. (n.d.). Amines. Available at: [Link]

-

Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1. Available at: [Link]

-

Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine. Available at: [Link]

-

Dömling, A. (2002). The discovery of new isocyanide-based multi-component reactions. Current Opinion in Chemical Biology, 6(3), 306-313. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Available at: [Link]

-

Kisfaludy, L., et al. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism. Molecules, 25(15), 3514. Available at: [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (General reference for nucleophilicity concepts).

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

-

Vankar, Y. D. (n.d.). Organic Chemistry – Specific Name Reactions. Available at: [Link] (General reference).

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

-

LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]

-

Schmittel, M., & Gonzalez-Rodriguez, D. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3642-3655. Available at: [Link]

-

de Souza, M. C. B. V., et al. (2015). Synthesis and preliminary biological evaluation of a small library of hybrid compounds based on Ugi isocyanide multicomponent reactions with a marine natural product scaffold. Marine Drugs, 13(3), 1266-1281. Available at: [Link]

-

Shaaban, S., et al. (2021). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Antibiotics, 10(11), 1367. Available at: [Link]

-

Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). The 100 facets of the Passerini reaction. Chemical Society Reviews, 43(21), 7384-7396. Available at: [Link]

-

PubChem. (n.d.). 3-(Isocyanatomethyl)pyridine. Available at: [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Available at: [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]

-

Chen, Y.-H., et al. (2020). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Molecules, 25(24), 5945. Available at: [Link]

- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.

-

Ivanova, Y. B., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1084, 252-260. Available at: [Link]

-

Kisfaludy, L., et al. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

Matar, N. (2018). Response to "Which amine is more reactive with isocyanate...". ResearchGate. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine. Available at: [Link]

-

LibreTexts Chemistry. (2019). The Nucleophile. Available at: [Link]

-

Witulski, B., et al. (2009). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 11(13), 2780-2783. Available at: [Link]

-

Wikipedia. (n.d.). Isocyanide. Available at: [Link]

-

Slideshare. (n.d.). Pyridine - Synthesis, Reactions and Medicinal uses. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal isocyanide complexes. Available at: [Link]

-

University of Liverpool. (n.d.). Reactions of Pyridine. Available at: [Link]

-

Ressner, E. (2018). Response to "How does Methyl isocyanide give a secondary amine on reduction?". Quora. Available at: [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and preliminary biological evaluation of a small library of hybrid compounds based on Ugi isocyanide multicomponent reactions with a marine natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Passerini Reaction [organic-chemistry.org]

- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrolysis of an isocyanide in the presence of an acid yields `underline("primary amine and methyl amine")` [allen.in]

- 16. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 17. quora.com [quora.com]

- 18. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 19. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Protective Groups [organic-chemistry.org]

- 25. Amine Protection / Deprotection [fishersci.co.uk]

- 26. researchgate.net [researchgate.net]

Introduction: The Strategic Advantage of 3-(Isocyanomethyl)pyridine in Heterocyclic Synthesis

An in-depth technical guide by a Senior Application Scientist.

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the quest for molecular diversity and complexity from simple, readily available starting materials is paramount. Isocyanides, with their unique divalent carbon atom, have long been recognized as powerful building blocks, capable of undergoing a variety of multicomponent reactions (MCRs) to generate intricate molecular architectures in a single, efficient step. Among these, 3-(Isocyanomethyl)pyridine has emerged as a particularly valuable reagent.

This technical guide provides an in-depth exploration of this compound as a strategic building block for the synthesis of diverse heterocyclic compounds. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its application in constructing medicinally relevant scaffolds. The pyridine moiety is not a passive spectator in its reactions; its electronic properties and ability to act as a hydrogen bond acceptor or a coordinating ligand can influence reaction pathways and the properties of the final products. This guide is designed for researchers, medicinal chemists, and process development scientists seeking to leverage the unique potential of this versatile isocyanide.

Core Properties and Synthesis of this compound

Before deploying any building block, a thorough understanding of its preparation and inherent chemical properties is essential.

Synthesis Protocol: The Dehydration of N-formyl-3-(aminomethyl)pyridine

The most common and reliable method for the synthesis of this compound is the dehydration of its corresponding formamide precursor, N-(pyridin-3-ylmethyl)formamide. This transformation is typically achieved using a strong dehydrating agent like phosphoryl chloride (POCl₃) in the presence of a base to neutralize the generated HCl.

Experimental Protocol: Synthesis of this compound

-

Precursor Synthesis: To a solution of 3-(aminomethyl)pyridine (1.0 eq.) in an appropriate solvent such as ethyl formate, add the formylating agent (e.g., ethyl formate itself can act as both solvent and reagent). Heat the mixture to reflux for several hours until the starting amine is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure to yield N-(pyridin-3-ylmethyl)formamide, which can often be used in the next step without further purification.

-

Dehydration: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), dissolve N-(pyridin-3-ylmethyl)formamide (1.0 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Dehydrating Agent Addition: Add phosphoryl chloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The addition is highly exothermic and should be performed slowly to control the reaction.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the formamide.

-

Workup and Purification: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium carbonate (Na₂CO₃) at 0 °C. Separate the organic layer, and extract the aqueous layer multiple times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid with a characteristically unpleasant odor.

This protocol is a self-validating system; the purity of the final isocyanide can be readily assessed by ¹H NMR, ¹³C NMR, and IR spectroscopy, with the characteristic isocyanide stretch appearing around 2150 cm⁻¹.

Application in Multicomponent Reactions: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of this compound in this reaction introduces a pyridine ring into the final product, a common motif in pharmacologically active compounds.

Mechanism and the Role of the Pyridine Moiety

The Ugi reaction proceeds through a series of rapid, equilibrium-driven steps. Initially, the aldehyde and amine condense to form a Schiff base (iminium ion). This electrophilic species is then attacked by the nucleophilic isocyanide carbon. Concurrently, the carboxylic acid protonates the intermediate, and its conjugate base attacks the newly formed nitrilium ion. A subsequent intramolecular Mumm rearrangement yields the stable α-acylamino amide product. The pyridine nitrogen in this compound generally does not interfere with the main reaction pathway but imparts valuable properties to the final molecule, such as increased solubility and potential for further functionalization.

Diagram: Generalized Ugi-4CR Workflow

Caption: A schematic overview of the Ugi four-component reaction.

Case Study: Synthesis of Imidazo[1,2-a]pyridines with Anti-Tuberculosis Activity

A compelling application of this compound is in the synthesis of imidazo[1,2-a]pyridine derivatives, a class of compounds known for their diverse biological activities. Specifically, a post-Ugi transformation strategy has been employed to generate potent anti-tuberculosis agents.

Experimental Protocol: Ugi-4CR followed by Cyclization

-

Ugi Reaction: In a round-bottom flask, dissolve the aminopyridine (e.g., 2-aminopyridine, 1.0 eq.), an aldehyde (1.0 eq.), and a carboxylic acid (1.0 eq.) in a suitable solvent like methanol (MeOH).

-

Isocyanide Addition: Add this compound (1.0 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, concentrate the solvent under reduced pressure. The resulting crude Ugi product can be used directly in the next step or purified by column chromatography.

-

Cyclization: The crude Ugi product is then subjected to a cyclization reaction to form the imidazo[1,2-a]pyridine core. This is often achieved under acidic conditions (e.g., using trifluoroacetic acid) or via metal-catalyzed reactions, depending on the specific substrates.

This sequence highlights the power of MCRs to rapidly build molecular complexity, which can then be further elaborated to yield highly functionalized heterocyclic systems. The pyridine moiety from the isocyanide building block becomes an integral part of the final molecule's periphery, influencing its pharmacokinetic and pharmacodynamic properties.

The Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is another fundamental isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. This reaction provides a direct route to important ester and amide functionalities in a single step.

Mechanism and Strategic Application

The Passerini reaction is believed to proceed via an initial interaction between the carbonyl compound and the carboxylic acid, forming a reactive intermediate that is then trapped by the isocyanide. A subsequent acyl transfer leads to the final product. When this compound is used, the resulting α-acyloxy carboxamides are decorated with a pyridylmethyl group, which can be a valuable handle for further chemical modification or for modulating the biological activity of the molecule.

Diagram: Passerini-3CR Logical Flow

Caption: Logical flow of the Passerini three-component reaction.

Data Summary: Representative Reactions

The following table summarizes representative examples of heterocyclic compounds synthesized using this compound, highlighting the versatility of this building block.

| Reaction Type | Key Reactants | Product Scaffold | Yield (%) | Application/Significance |

| Ugi-4CR | 2-Aminopyridine, Aldehyde, Carboxylic Acid | Imidazo[1,2-a]pyridine | 60-85 | Anti-tuberculosis agents |

| Ugi-4CR | Anthranilic acid, Aldehyde, Isocyanide | Quinazolinone derivative | 70-92 | Potential kinase inhibitors |

| Passerini-3CR | Benzaldehyde, Acetic Acid | α-Acyloxy carboxamide | 80-95 | Versatile intermediate for further synthesis |

| [4+1] Cycloaddition | Tetracyanoethylene | Dihydropyrrole derivative | High | Access to highly functionalized nitrogen heterocycles |

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its utility in robust and atom-economical multicomponent reactions like the Ugi and Passerini reactions allows for the rapid generation of molecular complexity from simple starting materials. The presence of the pyridine ring is not merely an incidental feature; it provides a handle for tuning physicochemical properties, modulating biological activity, and enabling further synthetic transformations.

The protocols and examples provided in this guide demonstrate the practical application of this reagent in constructing medicinally relevant scaffolds, such as anti-tuberculosis agents. As the demand for novel, drug-like molecules continues to grow, the strategic implementation of well-designed building blocks like this compound will remain a critical component of successful research and development campaigns in the chemical sciences. Future research will likely focus on expanding the scope of its reactivity, exploring its use in asymmetric MCRs, and applying it to the synthesis of novel materials and agrochemicals.

References

-

Title: Synthesis of imidazo[1,2-a]pyridines using a sequential Ugi/cyclization reaction and their anti-tuberculosis activity. Source: ScienceDirect URL: [Link]

-

Title: An Overview of the Synthetic Methodologies and Biological Activities of Imidazo[1,2-a]pyridines. Source: MDPI URL: [Link]

-

Title: Synthesis of this compound. Source: Mol-Instincts URL: [Link]

Exploring the Reaction Mechanism of 3-(Isocyanomethyl)pyridine with Electrophiles: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive exploration of the reaction mechanisms of 3-(Isocyanomethyl)pyridine with various electrophiles. We delve into the unique electronic dichotomy of the isocyanide functional group, amplified by the electronic influence of the pyridine scaffold. The core of this guide focuses on the mechanistic pathways of isocyanide-based multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions, which represent the primary mode of reactivity. By synthesizing foundational principles with practical applications, this document serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into leveraging these powerful reactions for the rapid construction of complex, biologically relevant molecules.

The Unique Reactivity Profile of this compound

The Amphiphilic Nature of the Isocyanide Carbon

The isocyanide group (-N≡C) is a chameleon among functional groups, possessing a unique electronic structure that dictates its reactivity.[1] Unlike most functional groups where nucleophilic and electrophilic centers are distinct atoms, the terminal carbon of an isocyanide exhibits both characteristics.[1][2] This amphiphilic nature can be understood by examining its resonance structures and frontier molecular orbitals. The carbon atom can act as a nucleophile through its highest occupied molecular orbital (HOMO) and as an electrophile through its lowest unoccupied molecular orbital (LUMO).[1] This duality allows isocyanides to react with a vast array of reagents, including nucleophiles, electrophiles, and radicals, making them exceptionally versatile C1 synthons in organic synthesis.[3][4]

Electronic Influence of the 3-Pyridyl Moiety

In this compound, the isocyanide group is attached to a pyridine ring via a methylene bridge. The pyridine ring, being a heteroaromatic system, exerts a significant electronic influence. The nitrogen atom within the ring is electronegative, rendering the ring electron-deficient compared to benzene.[5] This electron-withdrawing nature influences the adjacent methylene and isocyanide groups, modulating their reactivity. While the primary reactions occur at the isocyanide carbon, the pyridine ring itself can undergo electrophilic aromatic substitution, preferentially at the C-3 position (relative to the ring nitrogen) to avoid placing a positive charge on the electronegative nitrogen in the resonance intermediate.[5][6][7][8]

Caption: Logical relationship of the functional components in this compound.

Core Reaction Mechanisms: The Power of Multicomponent Reactions (MCRs)

The most significant and synthetically useful reactions of this compound involve its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions allow for the construction of complex molecular scaffolds in a single, one-pot operation with high atom economy.[9][10]

The Passerini Three-Component Reaction (P-3CR)

Discovered by Mario Passerini in 1921, the P-3CR is the oldest IMCR.[11][12] It involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[11][13][14]

Mechanism: The reaction mechanism is believed to proceed through a concerted, trimolecular pathway, especially in aprotic solvents at high concentrations.[11][12]

-

Hydrogen Bonding: The carbonyl compound and carboxylic acid form a hydrogen-bonded complex, activating the carbonyl carbon for nucleophilic attack.

-

α-Addition: The isocyanide carbon attacks the activated carbonyl carbon. Simultaneously, the carboxylate attacks the electrophilic isocyanide carbon. This concerted α-addition forms a nitrilium-carboxylate ion pair intermediate.

-

Mumm Rearrangement: The intermediate undergoes an intramolecular acyl transfer from the oxygen to the nitrogen atom (a Mumm rearrangement) to furnish the final, stable α-acyloxy amide product.[15]

Caption: Simplified workflow of the Passerini Three-Component Reaction (P-3CR).

The Ugi Four-Component Reaction (U-4CR)

First reported by Ivar Karl Ugi in 1959, the Ugi reaction is arguably the most versatile and widely used IMCR.[15] It combines four components—a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide—to produce a bis-amide in a single step.[15]

Mechanism: The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[15]

-

Imine/Iminium Formation: The carbonyl compound and the primary amine condense to form an imine, which is then protonated by the carboxylic acid to form a highly electrophilic iminium ion.

-

Nucleophilic Attack by Isocyanide: The nucleophilic carbon of this compound attacks the iminium ion, generating a reactive nitrilium ion intermediate.[16] This is the key bond-forming step.

-

Addition of Carboxylate: The carboxylate anion, acting as a nucleophile, adds to the nitrilium ion intermediate.

-

Mumm Rearrangement: As with the Passerini reaction, the final step is an irreversible intramolecular Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, yielding the stable bis-amide product.[15]

Caption: Mechanistic pathway of the Ugi Four-Component Reaction (U-4CR).

| Feature | Passerini Reaction (P-3CR) | Ugi Reaction (U-4CR) |

| Components | 3 (Carbonyl, Carboxylic Acid, Isocyanide) | 4 (Carbonyl, Amine, Carboxylic Acid, Isocyanide) |

| Key Intermediate | Nitrilium-carboxylate ion pair | Nitrilium ion (formed from iminium) |

| Final Product | α-Acyloxy Amide | Bis-Amide |

| Driving Force | Mumm Rearrangement | Mumm Rearrangement |

| Typical Solvents | Aprotic (e.g., DCM, THF) | Polar, Aprotic (e.g., DMF) or Alcohols (e.g., MeOH)[15] |

| Table 1: Comparative overview of the Passerini and Ugi multicomponent reactions. |

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[17][18][19] Its presence can enhance water solubility and provide crucial hydrogen bonding interactions with biological targets.[17][20] MCRs utilizing this compound are powerful tools in drug discovery for several reasons:

-

Molecular Diversity: By simply varying the input components in a Ugi or Passerini reaction, vast libraries of structurally diverse compounds can be generated rapidly.[14][21]

-

Complexity Generation: These reactions build complex, drug-like molecules with multiple stereocenters in a single synthetic step.

-

Scaffold Hopping: They enable the efficient synthesis of novel heterocyclic scaffolds and peptidomimetics, which are of high interest in pharmaceutical development.[10]

The resulting bis-amides and α-acyloxy amides serve as valuable starting points for developing new therapeutic agents targeting a wide range of diseases, including cancer and infectious diseases.[18][22]

Exemplary Experimental Protocol: Ugi Four-Component Synthesis

This protocol describes a representative Ugi reaction. The trustworthiness of this procedure lies in its reliance on well-established principles of the Ugi reaction, including the order of addition and the use of appropriate solvents to facilitate both imine formation and the subsequent additions.

Objective: To synthesize a bis-amide product using this compound.

Materials:

-

Benzaldehyde (1.0 mmol, 1 eq.)

-

Benzylamine (1.0 mmol, 1 eq.)

-

Acetic Acid (1.0 mmol, 1 eq.)

-

This compound (1.0 mmol, 1 eq.)

-

Methanol (MeOH), anhydrous (5 mL)

-

Round-bottom flask (25 mL) with magnetic stir bar

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Imine Formation: To a 25 mL round-bottom flask charged with a magnetic stir bar, add anhydrous methanol (5 mL). Add benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) to the solvent. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

Acid Addition: Add acetic acid (1.0 mmol) to the reaction mixture and continue stirring for an additional 15 minutes.

-

Isocyanide Addition: Carefully add this compound (1.0 mmol) to the flask. The Ugi reaction is often exothermic, so addition may be done portion-wise if necessary.[15]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the final bis-amide.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Caption: General experimental workflow for a Ugi four-component synthesis.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by the unique amphiphilic nature of the isocyanide carbon, enabling its participation in powerful multicomponent reactions like the Passerini and Ugi reactions. Understanding the mechanistic underpinnings of these transformations is crucial for their effective application. For researchers in drug discovery, these reactions provide an exceptionally efficient pathway to generate molecular complexity and diversity, accelerating the identification of novel therapeutic leads. The continued exploration of isocyanide chemistry promises to unlock new synthetic possibilities and further solidify the role of MCRs as a cornerstone of contemporary medicinal chemistry.

References

-

EAS Reactions with Pyridine. (2020). jOeCHEM. [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Electrophilic substitution reactions - pyridine. (2017). YouTube. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

-

Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (n.d.). Chemical Reviews - ACS Publications. [Link]

-

An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. (n.d.). Der Pharma Chemica. [Link]

-

Isocyanide Chemistry. (2013). The Dong Group. [Link]

-

reaction mechanism: electrophilic attack on pyridine 3rd. (2025). Filo. [Link]

-

Passerini reaction. (n.d.). Wikipedia. [Link]

-

Oxidative Ugi 3‐CR using Ir(impy)(ppy). (n.d.). ResearchGate. [Link]

-

The 100 facets of the Passerini reaction. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). PMC - NIH. [Link]

-

Isocyanide insertion pathways. Nu=nucleophile, El=electrophile. (n.d.). ResearchGate. [Link]

-

3-(Isocyanatomethyl)pyridine. (n.d.). PubChem - NIH. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. [Link]

-

Isocyanide 2.0. (2020). Green Chemistry (RSC Publishing). [Link]

-

Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (n.d.). ResearchGate. [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). MDPI. [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine. (2014). YouTube. [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.).

-

Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... (n.d.). ResearchGate. [Link]

-

Ugi reaction. (n.d.). Wikipedia. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. [Link]

-

Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. (2017). Quora. [Link]

-

The Passerini Reaction. (n.d.). Organic Reactions. [Link]

- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (n.d.).

-

Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (n.d.). MDPI. [Link]

-

Bond Forming Reactions Involving Isocyanides at Diiron Complexes. (2019). MDPI. [Link]

-

Stereochemical Control of the Passerini Reaction. (n.d.). PMC - PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. askfilo.com [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicreactions.org [organicreactions.org]

- 14. mdpi.com [mdpi.com]

- 15. Ugi reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Novel Pyridine Derivatives from 3-(Isocyanomethyl)pyridine

Abstract

This technical guide provides an in-depth exploration of synthetic methodologies for creating novel pyridine derivatives, leveraging the versatile chemical properties of 3-(isocyanomethyl)pyridine. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and mechanistic insights into the strategic use of this compound as a key building block. We will focus on powerful isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, as well as cycloaddition pathways for the synthesis of tetrazole-containing pyridine structures.[4][5][6] The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of Pyridine Scaffolds and this compound

The pyridine ring is a privileged structural motif found in numerous natural products and clinically approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules across a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[1][2][3] Consequently, the development of efficient and modular synthetic routes to access diverse libraries of pyridine derivatives is a paramount objective in modern medicinal chemistry.[7][8][9][10][11]

This compound emerges as a particularly valuable starting material in this context. The isocyanide functional group is a "chameleon of organic chemistry," capable of reacting with both electrophiles and nucleophiles simultaneously.[12] This unique reactivity makes it an ideal component for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures in a single, one-pot operation.[13][14][15] The pyridine ring in this compound provides a key structural element, while the isocyanomethyl group serves as a reactive handle for diversification, enabling the efficient generation of libraries of drug-like molecules.[16]

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

MCRs are powerful synthetic tools that combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials.[13][15] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate chemical diversity.[12][14] Isocyanide-based MCRs, in particular, have become indispensable in drug discovery.[16][17]

The Ugi Four-Component Reaction (Ugi-4CR)

First reported by Ivar Karl Ugi in 1959, the Ugi reaction is a cornerstone of MCR chemistry.[4] It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold known as a bis-amide.[4] The reaction is typically exothermic and proceeds rapidly, often reaching completion within minutes to a few hours.[4]

Mechanism and Rationale: The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and the amine.[4] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. This generates a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[4] This final rearrangement step drives the entire reaction sequence to completion. The choice of polar, aprotic solvents like methanol or ethanol is common as they facilitate the ionic intermediates.[4]

Caption: Ugi-4CR workflow for pyridine derivative synthesis.

Experimental Protocol: General Procedure for the Ugi-4CR with this compound

-

Reactant Preparation: To a solution of the aldehyde (1.0 mmol) in methanol (2 mL), add the amine (1.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Component Addition: Add the carboxylic acid (1.0 mmol) to the reaction mixture, followed by this compound (1.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyridine-containing bis-amide.

Table 1: Representative Examples of Ugi-4CR Products from this compound

| Aldehyde/Ketone | Amine | Carboxylic Acid | Product Structure | Yield (%) |